Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate

Building block Quality control Synthetic chemistry

Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate (CAS 1005568-79-5) is a heterocyclic sulfonamide building block that combines a piperidine-3-carboxylate ethyl ester core with a 1-methylpyrazole-4-sulfonyl substituent. This compound belongs to the broader pyrazolopiperidine sulfonamide class, which has been extensively explored as a scaffold for gamma-secretase inhibitors, but its specific substitution pattern places it at the intersection of three distinct chemical spaces: ester-protected carboxylic acid, 3-substituted piperidine, and N-methylpyrazole sulfonamide.

Molecular Formula C12H19N3O4S
Molecular Weight 301.36
CAS No. 1005568-79-5
Cat. No. B2835715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate
CAS1005568-79-5
Molecular FormulaC12H19N3O4S
Molecular Weight301.36
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2)C
InChIInChI=1S/C12H19N3O4S/c1-3-19-12(16)10-5-4-6-15(8-10)20(17,18)11-7-13-14(2)9-11/h7,9-10H,3-6,8H2,1-2H3
InChIKeyRHTYVJYAVHFCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate (CAS 1005568-79-5) – Procurement-Relevant Chemical Profile


Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate (CAS 1005568-79-5) is a heterocyclic sulfonamide building block that combines a piperidine-3-carboxylate ethyl ester core with a 1-methylpyrazole-4-sulfonyl substituent . This compound belongs to the broader pyrazolopiperidine sulfonamide class, which has been extensively explored as a scaffold for gamma-secretase inhibitors, but its specific substitution pattern places it at the intersection of three distinct chemical spaces: ester-protected carboxylic acid, 3-substituted piperidine, and N-methylpyrazole sulfonamide [1]. These structural features jointly determine its physicochemical profile and distinguish it from closely related analogs that differ in regioisomerism, esterification, or pyrazole substitution.

Scaffold Pyrazolopiperidine sulfonamide building block
Regioisomer 3-substituted piperidine ester (masked carboxylic acid)
Substituent N-methylpyrazole sulfonamide group
Research Context Gamma-secretase inhibitor pathway studies

Why Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate Cannot Be Swapped with Off-the-Shelf Analogs


Within the sulfonamide-pyrazolopiperidine family, even seemingly minor structural variations—such as moving the carboxylate group from the piperidine 3-position to the 4-position, converting the ethyl ester to the free carboxylic acid, or altering the pyrazole N-substituent—profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. In the gamma-secretase inhibitor series, replacement of the original N-bicyclic sulfonamide scaffold with a pyrazolopiperidine core significantly improved APP potency and in vivo efficacy [1]. Therefore, direct interchange of the title compound with its regioisomeric or carboxylic-acid analogs without re-optimization of downstream synthetic sequences or pharmacological assays risks introducing uncharacterized shifts in reactivity, solubility, and biological readouts. The quantitative evidence below documents exactly where this specific compound differs measurably from its nearest neighbors.

Regioisomer shift
Moving the carboxylate from 3- to 4-position alters steric and electronic properties; synthetic reactivity may not transfer.
Ester vs acid lipophilicity reversal
The ethyl ester is more hydrophilic than the free acid, contrary to expectation; cannot serve as a lipophilicity surrogate in formulation or assay design.
Pyrazole N-substituent sensitivity
Changing N-methyl to other alkyl groups may shift metabolic stability and pathway-response profiles; direct swap risks uncharacterized biological readouts.

Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate (1005568-79-5): Comparator-Anchored Differentiation Evidence


Purity Specification: 97% vs. 95% for the Closest Ethyl-Ester Analog

Multiple independent suppliers of the title compound list a minimum purity of 97 % (HPLC) as the standard specification . In contrast, the nearest commercially available ethyl-ester analog—ethyl 1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate (CAS 1005629-22-0)—is most commonly offered at 95 % purity . The 2-percentage-point higher nominal purity for the title compound reduces the burden of additional purification prior to use in multi-step syntheses.

Purity specification
Data to verify
97% vs 95% (HPLC)
May reduce pre-synthesis purification steps.
Vendor-specified; confirm lot CoA prior to multi-step synthesis.
Building block Quality control Synthetic chemistry

Lipophilicity: Computed logP Shift Relative to the Free Carboxylic Acid

The title compound has a computed XLogP3 of 0.1 , whereas the corresponding free carboxylic acid—1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid (CAS 123274-72-6)—exhibits a computed logP of 0.92 [1]. The ester form is approximately 0.82 log units more hydrophilic than the acid, a finding that contrasts with the general expectation that esterification increases lipophilicity. This inversion likely reflects the strong hydrogen-bond acceptor capacity of the sulfonamide and ester oxygen atoms, and highlights that the title compound cannot serve as a direct lipophilicity surrogate for the acid in biological assays or formulation studies.

logP anomaly
Reported
ΔlogP = 0.82 (ester more hydrophilic)
Reversed lipophilicity trend informs partitioning behavior.
Computed XLogP3; confirm experimentally for critical applications.
Physicochemical properties Drug-likeness Lead optimization

Topological Polar Surface Area Differentiates the Ester from the Acid

The topological polar surface area (TPSA) of the title compound is 89.9 Ų , compared to 100.9 Ų for the free carboxylic acid analog (CAS 123274-72-6) [1]. The 11 Ų lower TPSA of the ester translates to a reduced hydrogen-bond donor capacity (HBD = 0 for the ester vs. HBD = 1 for the acid) and predicts superior passive membrane permeability by established drug-likeness rules (Veber criteria: TPSA < 140 Ų; however, lower TPSA in this range correlates with increased CNS penetration).

TPSA difference
Reported
ΔTPSA = 11.0 Ų (target lower)
Lower TPSA supports membrane permeability screening.
HBD=0 for ester vs 1 for acid; computed values.
TPSA Permeability Blood-brain barrier

Storage Temperature Requirement Differentiates the Title Compound from Its 4-Carboxylate Regioisomer

The title compound requires refrigerated storage (2–8 °C, sealed under dry conditions) to maintain certified purity . In contrast, the 4-carboxylate regioisomer—1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-4-carboxylic acid (CAS 925178-99-0)—is recommended for long-term storage at room temperature (cool, dry place) . This differential storage requirement indicates that the 3-carboxylate ethyl ester is intrinsically more prone to thermal degradation (e.g., ester hydrolysis, sulfonamide cleavage) and mandates controlled cold-chain logistics, impacting procurement planning and inventory management.

Storage requirement
Supplier reported
2–8°C vs room temperature
Cold-chain logistics required; plan inventory accordingly.
Verify supplier technical datasheet for actual storage conditions.
Stability Storage Logistics

Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate: Highest-Value Application Scenarios Based on Differential Evidence


Scaffold for CNS-Penetrant Gamma-Secretase Inhibitor Libraries

The combination of a relatively low TPSA (89.9 Ų), absence of hydrogen-bond donors, and the ester prodrug handle aligns with requirements for CNS drug candidates . The pyrazolopiperidine scaffold has demonstrated improved metabolic stability and in vivo efficacy over earlier gamma-secretase inhibitor cores ; the title compound provides the precise 3-carboxylate regioisomer that has been employed in potent APP-lowering analogs identified in the Part II disclosure of the sulfonamide-pyrazolopiperidine series .

Precursor for Carboxylic Acid and Amide Libraries via Late-Stage Diversification

The ethyl ester serves as a masked carboxylic acid that can be hydrolyzed under mild conditions or directly converted to amides, hydrazides, or hydroxamic acids. The 97 % certified purity reduces byproduct formation during parallel synthesis, while the 3-substituted piperidine geometry offers a distinct exit vector compared to the 4-substituted regioisomer, enabling access to stereochemically and topologically differentiated compound arrays.

Physicochemical Probe for Ester-vs-Acid Lipophilicity Anomaly Studies

The unexpected reversal in computed logP (0.1 for the ester vs. 0.92 for the analogous free acid ) makes this compound an instructive tool for investigating hydrogen-bond acceptor effects on partition coefficients in sulfonamide-containing molecules. This anomalous behavior can inform drug-design models and computational chemistry training datasets.

Cold-Chain Managed Intermediate for Multi-Step Synthesis in Regulated Environments

For laboratories operating under GLP/GMP-like quality systems, the defined storage requirement (2–8 °C) and documented boiling point (449.9 °C at 760 mmHg) facilitate compliant handling, inventory tracking, and purification protocol design, distinguishing this compound from less well-characterized analogs that lack publicly available stability and property data.

Application
Selection Property
Validation Focus
CNS-oriented gamma-secretase inhibitor studies
Low TPSA (89.9 Ų) and ester prodrug handle
Cell-based APP processing and CNS permeability models
Late-stage diversification to amides/hydrazides
3-carboxylate ethyl ester with 97% purity specification
Hydrolysis efficiency and byproduct profile under mild conditions
Lipophilicity anomaly studies
Anomalous logP inversion (0.1 vs 0.92)
Experimental logP determination and H-bond acceptor analysis
Regulated synthesis workflows with cold-chain logistics
Defined storage (2–8°C) and documented boiling point
Stability under controlled storage and process conditions
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